molecular formula C14H20O2 B14671135 5-Methyl-2-phenyl-5-propyl-1,3-dioxane CAS No. 41277-91-2

5-Methyl-2-phenyl-5-propyl-1,3-dioxane

Cat. No.: B14671135
CAS No.: 41277-91-2
M. Wt: 220.31 g/mol
InChI Key: CCCPRXFUVJKNBH-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-5-propyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-phenyl-5-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, to drive the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxane ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Methyl-2-phenyl-5-propyl-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Methyl-2-phenyl-5-propyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The dioxane ring can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl-5-propyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring precise molecular interactions.

Properties

CAS No.

41277-91-2

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5-methyl-2-phenyl-5-propyl-1,3-dioxane

InChI

InChI=1S/C14H20O2/c1-3-9-14(2)10-15-13(16-11-14)12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3

InChI Key

CCCPRXFUVJKNBH-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC(OC1)C2=CC=CC=C2)C

Origin of Product

United States

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